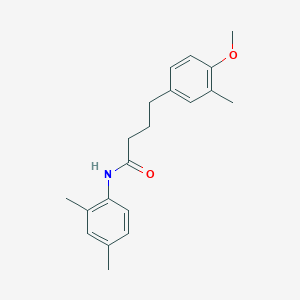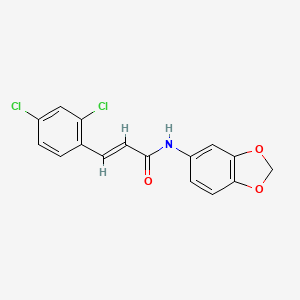![molecular formula C19H21ClN2O2 B5706736 N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)
N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide is a synthetic compound that belongs to the class of benzamides. It is commonly known as BCAA, which stands for 4-chloro-N-(2-isobutylphenyl)-3-(trifluoromethyl)benzamide. This compound has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurobiology, and immunology.
Mécanisme D'action
The exact mechanism of action of N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. In neurons, it enhances synaptic plasticity and improves cognitive function by modulating the activity of neurotransmitters and ion channels. In immune cells, it reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high levels of purity. It has been extensively studied for its potential therapeutic applications in various fields of scientific research, making it a valuable tool for investigating the underlying mechanisms of disease. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide. In cancer research, it could be further studied for its potential as a chemotherapeutic agent and its ability to synergize with other anti-cancer drugs. In neurobiology, it could be investigated for its potential as a treatment for neurodegenerative diseases and its ability to enhance cognitive function in healthy individuals. In immunology, it could be studied for its potential as an anti-inflammatory agent and its ability to modulate the immune response in autoimmune diseases. Overall, N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has great potential for further research and development in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide involves a series of chemical reactions that typically start with the condensation of 4-chloroaniline and 4-chlorobenzoyl chloride. The resulting intermediate is then subjected to further reactions with tert-butylamine and trifluoroacetic anhydride to yield the final product.
Applications De Recherche Scientifique
N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. In neurobiology, it has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In immunology, it has been shown to modulate the immune response and reduce inflammation.
Propriétés
IUPAC Name |
N-tert-butyl-4-[[2-(4-chlorophenyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-19(2,3)22-18(24)14-6-10-16(11-7-14)21-17(23)12-13-4-8-15(20)9-5-13/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVKDWRBYMUEDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5706676.png)
![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide](/img/structure/B5706717.png)
![N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5706721.png)

![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)

![{4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5706750.png)
![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)
